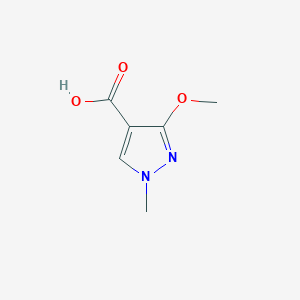

3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid

Description

Historical Development and Discovery

The historical development of this compound can be traced to the broader evolution of pyrazole chemistry, which began in the late 19th century with the systematic study of nitrogen-containing heterocycles. The pyrazole ring system itself was first described and characterized during this period, establishing the foundation for subsequent investigations into substituted derivatives. The specific compound under examination represents a more recent addition to the pyrazole family, emerging as synthetic methodologies advanced to allow for precise functionalization of heterocyclic frameworks.

Early investigations into pyrazole carboxylic acids focused primarily on understanding their fundamental chemical properties and developing reliable synthetic routes for their preparation. The introduction of methoxy and methyl substituents required sophisticated synthetic strategies that could achieve regioselective functionalization while maintaining the integrity of the pyrazole core structure. The development of efficient synthetic pathways for this compound has been facilitated by advances in organometallic chemistry and modern synthetic methodologies.

Patent literature reveals that derivatives of this compound class have been explored for various applications, particularly in the development of agricultural chemicals and pharmaceutical intermediates. The commercial significance of related compounds, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which serves as an intermediate for seven fungicides, demonstrates the broader importance of this structural framework in applied chemistry. This commercial success has driven continued research into related pyrazole carboxylic acid derivatives, including the methoxy-substituted variant.

Classification in Heterocyclic Chemistry

Within the hierarchy of heterocyclic chemistry, this compound occupies a specific position as a multiply substituted five-membered nitrogen heterocycle. The pyrazole ring system belongs to the diazole family, characterized by the presence of two nitrogen atoms within a five-membered aromatic ring structure. This classification places the compound among the azole heterocycles, which constitute one of the most important and extensively studied classes of organic compounds.

The aromatic character of the pyrazole ring arises from the presence of six delocalized π-electrons distributed across the five-membered ring system. This electronic delocalization contributes to the stability of the ring structure and influences the chemical reactivity patterns observed for pyrazole derivatives. The compound exhibits characteristics typical of both electron-rich and electron-deficient aromatic systems, depending on the specific reaction conditions and reagents employed.

From a structural perspective, this compound can be classified as a carboxylic acid derivative due to the presence of the carboxyl functional group at the 4-position. This dual classification as both a heterocyclic compound and a carboxylic acid derivative influences its chemical behavior and potential applications. The compound also falls under the category of methoxy-substituted aromatics, which are known for their unique electronic properties and synthetic utility.

Table 1: Structural Classification of this compound

| Classification Category | Specific Type | Structural Feature |

|---|---|---|

| Ring System | Five-membered heterocycle | Pyrazole core |

| Nitrogen Content | Diazole | Two nitrogen atoms |

| Aromatic Character | π-electron system | Six delocalized electrons |

| Functional Groups | Carboxylic acid | Carboxyl at position 4 |

| Substituent Pattern | Methoxy and methyl | Positions 3 and 1 respectively |

Chemical Registry Information and Nomenclature

The systematic identification and nomenclature of this compound follows established conventions for heterocyclic compounds as defined by the International Union of Pure and Applied Chemistry. The Chemical Abstracts Service registry number for this compound is 113100-56-4, which serves as a unique identifier in chemical databases and literature. This registry number facilitates unambiguous identification of the compound across different information systems and research publications.

The molecular formula C6H8N2O3 accurately represents the atomic composition of the compound, indicating the presence of six carbon atoms, eight hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The molecular weight has been calculated as 156.14 grams per mole, which is consistent across multiple authoritative sources and reflects the sum of the atomic weights of all constituent atoms. These fundamental molecular parameters serve as essential reference points for analytical identification and quantitative analysis.

Multiple nomenclature systems provide alternative designations for the compound, reflecting different approaches to systematic naming conventions. The International Union of Pure and Applied Chemistry name, 3-methoxy-1-methylpyrazole-4-carboxylic acid, represents the most widely accepted systematic designation. Alternative names found in chemical literature include 1H-Pyrazole-4-carboxylic acid, 3-methoxy-1-methyl-, which reflects an alternative systematic approach to naming the compound.

Table 2: Chemical Registry and Identification Information

| Parameter | Value | Source Authority |

|---|---|---|

| Chemical Abstracts Service Number | 113100-56-4 | Chemical Abstracts Service |

| Molecular Formula | C6H8N2O3 | Multiple databases |

| Molecular Weight | 156.14 g/mol | Calculated value |

| International Union of Pure and Applied Chemistry Name | 3-methoxy-1-methylpyrazole-4-carboxylic acid | Standard nomenclature |

| Simplified Molecular Input Line Entry System | CN1C=C(C(=N1)OC)C(=O)O | Structural representation |

| International Chemical Identifier Key | VABYAAYEPSRUOM-UHFFFAOYSA-N | Unique structural identifier |

The Simplified Molecular Input Line Entry System representation CN1C=C(C(=N1)OC)C(=O)O provides a standardized textual description of the molecular structure that can be interpreted by chemical software systems. This notation encodes the connectivity pattern of atoms within the molecule and serves as a compact method for storing and transmitting structural information. The International Chemical Identifier Key VABYAAYEPSRUOM-UHFFFAOYSA-N represents a hashed version of the complete structural description, providing an even more compact unique identifier for database applications.

Position in the Pyrazole Carboxylic Acid Family

The pyrazole carboxylic acid family encompasses a diverse group of compounds characterized by the presence of both pyrazole ring systems and carboxylic acid functionalities. Within this family, this compound occupies a distinctive position due to its specific substitution pattern and electronic properties. The compound represents one of several possible regioisomers that can be formed by varying the positions of substituents around the pyrazole ring while maintaining the carboxylic acid functionality.

Comparative analysis with related family members reveals the unique characteristics imparted by the specific substitution pattern present in this compound. For instance, 1-methyl-1H-pyrazole-4-carboxylic acid, which lacks the methoxy substituent, exhibits different electronic properties and reactivity patterns. The presence of the electron-donating methoxy group at the 3-position significantly influences the electron density distribution within the pyrazole ring, affecting both chemical reactivity and potential biological activity.

The structural relationship between this compound and other family members can be understood through systematic variation of substituent patterns. Related compounds include 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid, where the carboxylic acid group is positioned at the 5-position rather than the 4-position. This positional isomerism results in different chemical and physical properties, demonstrating the importance of precise structural definition within the pyrazole carboxylic acid family.

The compound also shares structural similarities with 4-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid, representing a different regioisomer with altered positioning of both the methoxy group and carboxylic acid functionality. These structural variations highlight the complexity and diversity possible within the pyrazole carboxylic acid family while emphasizing the unique characteristics of each individual compound.

Table 3: Structural Relationships within the Pyrazole Carboxylic Acid Family

| Compound Name | Methoxy Position | Carboxylic Acid Position | Chemical Abstracts Service Number |

|---|---|---|---|

| This compound | 3 | 4 | 113100-56-4 |

| 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid | 3 | 5 | 126674-95-1 |

| 4-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid | 4 | 3 | 1503946-16-4 |

| 1-methyl-1H-pyrazole-4-carboxylic acid | None | 4 | 5952-92-1 |

The significance of this compound within its family extends beyond purely structural considerations to encompass its role as a synthetic intermediate and building block for more complex molecular architectures. The compound serves as a versatile starting material for the preparation of various derivatives through established organic transformations, including esterification, amidation, and coupling reactions. This synthetic utility positions the compound as an important member of the pyrazole carboxylic acid family for applications in medicinal chemistry, agricultural chemistry, and materials science.

Properties

IUPAC Name |

3-methoxy-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8-3-4(6(9)10)5(7-8)11-2/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABYAAYEPSRUOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30559016 | |

| Record name | 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113100-56-4 | |

| Record name | 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate.

Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions to streamline the process and make it more cost-effective.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid has been investigated for its potential as an anticancer agent. Recent studies have demonstrated its inhibitory effects on several cancer cell lines:

| Cell Line | IC50 Value (µM) | Inhibition (%) |

|---|---|---|

| HepG2 (Liver Cancer) | 12.5 | 54.25 |

| HeLa (Cervical Cancer) | 15.0 | 38.44 |

These findings indicate that the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells, making it a candidate for further development in cancer therapy .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. It has been shown to inhibit inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. Studies have reported that derivatives of this compound can significantly reduce inflammation in animal models .

Agricultural Applications

Fungicidal Activity

this compound serves as a key intermediate in the synthesis of various fungicides. Its derivatives have been utilized in the development of effective agricultural chemicals, such as Isopyrazam and Sedaxane, which are known for their efficacy against a range of fungal pathogens . The compound's structure allows for modifications that enhance its fungicidal properties.

Biological Research

Enzyme Inhibition Studies

This compound has been employed as a biochemical probe to study enzyme mechanisms and metabolic pathways. Its ability to bind to specific active sites on enzymes makes it a useful tool for understanding biological processes at the molecular level . Research indicates that it can modulate various biological pathways, which is crucial for developing new therapeutic strategies.

Synthetic Applications

Building Block in Organic Synthesis

this compound is utilized as a building block in organic synthesis. It is involved in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The versatility of its functional groups allows for diverse chemical reactions, making it valuable in synthetic chemistry .

Case Study 1: Anticancer Activity

A study published in PMC investigated the anticancer effects of various pyrazole derivatives, including those derived from this compound. The results showed that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, highlighting the potential of this compound in cancer treatment .

Case Study 2: Agricultural Efficacy

Research conducted on the fungicidal properties of derivatives of this compound demonstrated effective control over several fungal pathogens affecting crops. The study compared the efficacy of these compounds with existing fungicides and found them to be equally or more effective, suggesting their potential use in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Fluorinated Analogs

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 176969-34-9): The difluoromethyl group at the 3-position enhances lipophilicity and metabolic stability compared to the methoxy group. Such fluorinated derivatives are synthesized via hydrolysis of nitrile intermediates under acidic or basic conditions .

- 3-Trifluoromethyl analogs : These compounds exhibit even greater electronegativity, influencing reactivity and binding affinity in medicinal chemistry contexts .

Methyl-Substituted Derivatives

- 3-Methyl-1H-pyrazole-4-carboxylic acid (CAS 40704-11-8): Replacing methoxy with a methyl group reduces polarity, increasing hydrophobicity. This derivative is synthesized via cyclization of ethyl 2-(ethoxymethylene)-3-oxobutanoate with hydrazine hydrate, achieving 88% yield .

Aromatic and Benzyl-Substituted Variants

- 5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 274253-36-0): The phenyl group at the 1-position and methoxy at the 5-position create a bulkier, planar structure, favoring π-π interactions in drug design .

- 1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid : The benzyl group enhances molecular weight and may improve binding to hydrophobic pockets in biological targets .

Physical and Chemical Properties

- Melting Points: 3-Methyl-1H-pyrazole-4-carboxylic acid: 237–238°C 5-Methoxy-4-methyl-1-phenyl derivative: Not reported, but likely higher due to aromaticity .

Solubility : Fluorinated analogs (e.g., difluoromethyl) are more lipophilic than the methoxy-containing target compound, affecting solubility in organic solvents .

Biological Activity

3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects, including anti-inflammatory, anticancer, and antifungal properties. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique pyrazole ring structure, which is known for its pharmacological versatility. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability.

The biological activity of this compound primarily involves enzyme inhibition. Research indicates that this compound can bind to specific enzymes' active sites, blocking their activity and thereby influencing various biological pathways. This mechanism underlies its potential therapeutic applications in treating inflammatory diseases and cancers.

1. Anticancer Activity

Studies have shown that compounds containing the pyrazole moiety, including this compound, exhibit significant anticancer properties. For instance:

- In vitro studies demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including lung and breast cancer cells .

- Case Study : A series of synthesized pyrazole derivatives were tested against multiple cancer cell lines with promising results in inducing apoptosis and inhibiting cell proliferation. One derivative showed an IC50 value of 49.85 µM against A549 lung cancer cells .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | A549 (Lung) | 49.85 |

| Derivative B | MDA-MB-231 (Breast) | 34.20 |

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been corroborated through various studies:

- In vivo studies indicated that this compound can reduce inflammation markers in animal models comparable to standard anti-inflammatory drugs like indomethacin .

3. Antifungal Activity

The antifungal properties of pyrazole derivatives are also noteworthy:

- Research has shown that this compound exhibits moderate to excellent antifungal activity against several phytopathogenic fungi .

| Fungal Strain | Inhibition (%) |

|---|---|

| Fusarium sp. | 75% |

| Aspergillus niger | 65% |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various target enzymes. The results indicate that the compound forms hydrogen bonds with critical amino acids in the active sites of these enzymes, enhancing its inhibitory effects .

Q & A

Q. Key Considerations :

- Solvent choice (DMF, THF) affects reaction kinetics.

- Catalysts like NaN₃ or TBHP (tert-butyl hydroperoxide) may accelerate cyclization .

How can reaction parameters be optimized to improve the yield of this compound?

Answer:

Optimization strategies include:

- Temperature Control : Maintaining 50–80°C during cyclization minimizes side reactions (e.g., over-oxidation) .

- Catalyst Screening : NaN₃ in DMF enhances azide-mediated cyclization efficiency .

- Workup Procedures : Precipitation in ice-water post-reaction improves purity by removing unreacted starting materials .

Q. Methodological Insight :

- In Vitro Assays : IC₅₀ values for COX-2 inhibition are determined using enzyme-linked immunosorbent assays (ELISA) .

- Structure-Activity Relationship (SAR) : Modifying the methoxy or methyl groups alters lipophilicity and target binding .

How does the substitution pattern on the pyrazole ring influence reactivity?

Answer:

- Electron-Withdrawing Groups (EWGs) : The carboxylic acid at C-4 increases electrophilicity, facilitating nucleophilic attacks (e.g., amide bond formation) .

- Methoxy Group (C-3) : Enhances resonance stabilization, reducing ring aromaticity and increasing susceptibility to electrophilic substitution .

- Methyl Group (N-1) : Steric hindrance at N-1 affects regioselectivity in further functionalization (e.g., Suzuki coupling) .

Q. Comparative Data :

| Substituent Position | Reactivity with Electrophiles | Biological Half-Life (hr) |

|---|---|---|

| C-3 OCH₃ | High | 2.5 |

| C-5 CH₃ | Moderate | 1.8 |

What purification techniques are recommended for isolating this compound?

Answer:

- Recrystallization : Use ethanol/water mixtures (1:3 v/v) to remove polar impurities .

- Column Chromatography : Silica gel with EtOAc/hexane (30–50% gradient) achieves >98% purity .

- Acid-Base Extraction : Adjust pH to 3–4 to precipitate the carboxylic acid form, minimizing solubility issues .

Advanced Note : Monitor pH during extraction to avoid lactam formation from intramolecular cyclization .

How do computational methods aid in studying this compound’s properties?

Answer:

- DFT Calculations : Predict optimized geometries and electrostatic potential surfaces (e.g., using Gaussian09 at B3LYP/6-31G* level) .

- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 active site) to guide SAR studies .

Key Finding : The methoxy group’s electron-donating effect lowers the LUMO energy, enhancing electrophilic reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.